Cas no 3440-99-1 (5-(3-Bromophenyl)-1H-tetrazole)

5-(3-Bromophenyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a 3-bromophenyl group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and material science. The bromine substituent enhances reactivity, facilitating further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The tetrazole moiety contributes to its utility as a bioisostere for carboxylic acids, improving metabolic stability in pharmaceutical intermediates. Its high purity and well-defined chemical properties make it suitable for precision synthesis. The compound is typically handled under controlled conditions due to its potential sensitivity. It serves as a valuable intermediate in the development of agrochemicals, ligands, and bioactive molecules.
5-(3-Bromophenyl)-1H-tetrazole structure
3440-99-1 structure
Product Name:5-(3-Bromophenyl)-1H-tetrazole
CAS No:3440-99-1
MF:C7H5BrN4
MW:225.045399427414
MDL:MFCD01075675
CID:44166
PubChem ID:4073056
Update Time:2025-05-19

5-(3-Bromophenyl)-1H-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(3-Bromophenyl)-1H-tetrazole
    • 5-(3-bromophenyl)-2H-tetrazole
    • 5-(3-bromo-phenyl)-1(2)H-tetrazole
    • 5-(3-Bromophenyl)tetrazole
    • 5-(3-Brom-phenyl)-1H-tetrazol
    • 5-m-bromophenyltetrazole
    • 1H-Tetrazole,5-(3-bromophenyl)- (9CI)
    • Tetrazole, 5-(m-bromophenyl)- (6CI,7CI,8CI)
    • 5-(m-Bromophenyl)tetrazole
    • 5-(3-Bromo-phenyl)-2H-tetrazole
    • AKOS009158921
    • FT-0600524
    • A822227
    • CS-0309229
    • CHEMBL488593
    • 5-(3-Bromo-phenyl)-1H-tetrazole
    • DTXSID40399041
    • 5-(3-bromophenyl)-tetrazole
    • 5-(3-Bromo-phenyl)-2H-tetrazole, AldrichCPR
    • 3440-99-1
    • CCG-129439
    • SCHEMBL702625
    • EN300-1702678
    • I10168
    • MFCD01075675
    • 1H-Tetrazole, 5-(3-bromophenyl)-
    • 5-(3-bromophenyl)-1H-1,2,3,4-tetrazole
    • AB28587
    • Maltolpropionate
    • 5-(3-bromophenyl)-1H-tetraazole
    • AS-49420
    • SY012306
    • Z1000965
    • BB 0323405
    • UVKPUDRFBHSFJH-UHFFFAOYSA-N
    • 5-(3-bromophenyl)-2H-1,2,3,4-tetrazole
    • DB-005362
    • MDL: MFCD01075675
    • Inchi: 1S/C7H5BrN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
    • InChI Key: UVKPUDRFBHSFJH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(C2N=NNN=2)=C1
    • BRN: 141258

Computed Properties

  • Exact Mass: 223.97000
  • Monoisotopic Mass: 223.969759
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.8
  • Topological Polar Surface Area: 54.5

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.745
  • Melting Point: 150-152°C
  • Boiling Point: 390.7°Cat760mmHg
  • Flash Point: 190.1°C
  • Refractive Index: 1.653
  • PSA: 54.46000
  • LogP: 1.62920
  • Solubility: Not determined

5-(3-Bromophenyl)-1H-tetrazole Security Information

5-(3-Bromophenyl)-1H-tetrazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(3-Bromophenyl)-1H-tetrazole Pricemore >>

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5-(3-Bromophenyl)-1H-tetrazole Production Method

5-(3-Bromophenyl)-1H-tetrazole Suppliers

Amadis Chemical Company Limited
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(CAS:3440-99-1)5-(3-Bromophenyl)-1H-tetrazole
Order Number:A822227
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):156.0/388.0
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Additional information on 5-(3-Bromophenyl)-1H-tetrazole

5-(3-Bromophenyl)-1H-Tetrazole: A Comprehensive Overview

5-(3-Bromophenyl)-1H-tetrazole is a versatile and intriguing compound with the CAS number 3440-99-1. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its unique structural properties and potential applications. The tetrazole core of this molecule, combined with the bromophenyl substituent, endows it with distinctive electronic and steric characteristics that make it a valuable building block in various chemical reactions and functional materials.

The synthesis of 5-(3-bromophenyl)-1H-tetrazole typically involves the reaction of 3-bromophenylhydrazine with an appropriate source of nitrogen, such as sodium azide or hydrazoic acid, under controlled conditions. This process highlights the importance of precise stoichiometry and reaction optimization to achieve high yields and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis, making it more accessible for large-scale production and research purposes.

One of the most notable features of 5-(3-bromophenyl)-1H-tetrazole is its role as a precursor in the construction of heterocyclic compounds. The tetrazole ring is known for its stability and reactivity, making it an ideal platform for further functionalization. For instance, the bromine atom in the phenyl ring can serve as a site for nucleophilic substitution or coupling reactions, enabling the introduction of diverse functional groups. This versatility has been exploited in the development of novel pharmaceutical agents, where precise control over molecular architecture is crucial.

Recent studies have explored the application of 5-(3-bromophenyl)-1H-tetrazole in medicinal chemistry, particularly in the design of bioactive compounds targeting specific biological pathways. For example, researchers have utilized this compound as a scaffold for developing inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation. The ability to modulate both electronic and steric properties through substitution patterns has significantly expanded its utility in drug discovery.

In addition to its pharmacological applications, 5-(3-bromophenyl)-1H-tetrazole has found relevance in materials science, particularly in the development of advanced materials with tailored electronic properties. The tetrazole moiety contributes to aromaticity and conjugation, which are desirable traits in materials such as organic semiconductors and conductive polymers. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electrical conductivity and stability under various environmental conditions.

The physical and chemical properties of 5-(3-bromophenyl)-1H-tetrazole are well-documented, with studies highlighting its solubility behavior, thermal stability, and spectroscopic characteristics. For instance, its UV-Vis absorption spectrum reveals strong absorbance bands corresponding to π→π* transitions within the tetrazole ring, which can be exploited for sensing applications or as indicators in analytical chemistry.

Furthermore, the environmental impact and sustainability aspects of 5-(3-bromophenyl)-1H-tetrazole have become topics of interest in contemporary research. Scientists are investigating methods to minimize waste generation during its synthesis and maximize its recyclability in industrial processes. These efforts align with broader goals of green chemistry and sustainable development within the chemical industry.

In conclusion, 5-(3-bromophenyl)-1H-tetrazole stands as a testament to the ingenuity of modern organic chemistry. Its unique combination of structural features, coupled with ongoing advancements in synthetic methodologies and application development, ensures that this compound will remain a focal point for researchers across various disciplines. As new insights emerge from interdisciplinary studies, the potential for 5-(3-bromophenyl)-1H-tetrazole to contribute to groundbreaking innovations continues to grow.

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Amadis Chemical Company Limited
(CAS:3440-99-1)5-(3-Bromophenyl)-1H-tetrazole
A822227
Purity:99%/99%
Quantity:10g/25g
Price ($):156.0/388.0
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